molecular formula C22H27N3O3S B11427108 3-Cyclohexyl-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-Cyclohexyl-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11427108
M. Wt: 413.5 g/mol
InChI Key: UOQNJWXKOMHPLA-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-8-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxy-hydroxyphenyl group, and a pyridothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-8-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The initial step often includes the formation of the pyridothiadiazine core through cyclization reactions. Subsequent steps involve the introduction of the cyclohexyl and ethoxy-hydroxyphenyl groups via substitution reactions. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-8-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic ring and the pyridothiadiazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine

In medicine, the compound may be investigated for its pharmacological properties

Industry

In the industrial sector, the compound can be used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-8-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOHEXYL-8-(3-METHOXY-4-HYDROXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE
  • 3-CYCLOHEXYL-8-(3-ETHOXY-4-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE

Uniqueness

The uniqueness of 3-CYCLOHEXYL-8-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific functional groups and their arrangement. The combination of a cyclohexyl group, an ethoxy-hydroxyphenyl group, and a pyridothiadiazine core imparts distinct chemical properties that differentiate it from similar compounds. These properties may include enhanced reactivity, stability, and potential bioactivity.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

3-cyclohexyl-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H27N3O3S/c1-2-28-20-10-15(8-9-19(20)26)17-11-21(27)25-13-24(16-6-4-3-5-7-16)14-29-22(25)18(17)12-23/h8-10,16-17,26H,2-7,11,13-14H2,1H3

InChI Key

UOQNJWXKOMHPLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4CCCCC4)O

Origin of Product

United States

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